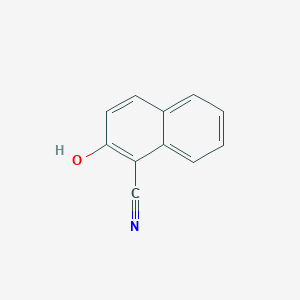

2-Hydroxy-1-naphthonitrile

Description

Significance as a Synthetic Intermediate

The primary significance of 2-Hydroxy-1-naphthonitrile lies in its role as a key synthetic intermediate. The presence of the reactive hydroxyl and nitrile groups allows chemists to construct intricate molecular scaffolds, particularly fused heterocyclic systems. These heterocyclic compounds are of great interest due to their prevalence in biologically active natural products and pharmaceutical agents.

The synthesis of 2-Hydroxy-1-naphthonitrile itself can be achieved through various methods. A common approach involves the dehydration of 2-hydroxy-1-naphthaldehyde (B42665) oxime, often using acetic anhydride. rjpbcs.comijpsonline.com Another documented method is the conversion of 2-hydroxy-1-naphthaldehyde using hydroxylamine (B1172632) hydrochloride in the presence of formic acid and sodium formate (B1220265), a process that can be enhanced by microwave irradiation. arkat-usa.org More recently, a copper-mediated ortho-selective C–H cyanation of phenols has been developed, offering another potential route to this class of compounds. researchgate.net

Once obtained, 2-Hydroxy-1-naphthonitrile serves as a starting point for a multitude of reactions. The hydroxyl group can undergo O-alkylation and O-acylation, while the nitrile group can be hydrolyzed, reduced, or participate in cycloaddition reactions. This reactivity has been exploited to synthesize a diverse array of derivatives.

Overview of Research Trajectories

Research involving 2-Hydroxy-1-naphthonitrile has largely focused on its utility in the synthesis of novel heterocyclic compounds. A significant body of work has demonstrated its use in constructing fused naphthofuran derivatives. For instance, it has been used as a key intermediate in the synthesis of 2-aryl-2,3-dihydronaphtho[2,1-b]furo[3,2-b]pyridin-4(1H)-ones and 3-aminonaphtho[2,1-b]furan-2-carboxamide. arkat-usa.orgresearchgate.net These naphthofuran cores are structural motifs found in numerous natural products with interesting biological properties. arkat-usa.org

Furthermore, research has explored the conversion of 2-Hydroxy-1-naphthonitrile into other valuable intermediates. For example, its reaction with ethyl chloroacetate (B1199739) can yield ethyl 3-aminonaphtho[2,1-b]furan-2-carboxylate, a precursor for the synthesis of naphthofuro-m-oxazin-4-ones. rjpbcs.com It has also been utilized in the synthesis of 2-mercapto-4-acylnaphtho[2,1-b]furo[3,2-d]pyrimidines and various other substituted naphtho[2,1-b]furan (B1199300) derivatives. ijpsonline.comniscpr.res.in

Recent studies have also investigated its role in the synthesis of more complex polycyclic systems, including naphtho[2,1-b]furo[3,2-d]pyrimidines and even pentacyclic heterocycles. researchgate.net The versatility of this compound continues to inspire the development of new synthetic methodologies and the exploration of novel chemical entities.

Chemical and Physical Properties of 2-Hydroxy-1-naphthonitrile

| Property | Value | Reference |

| Melting Point | 71-72 °C | arkat-usa.org |

| IR Absorption (CN group) | 2233 cm⁻¹ | arkat-usa.org |

| IR Absorption (OH group) | 3300 cm⁻¹ (broad) | arkat-usa.org |

Structure

3D Structure

Properties

IUPAC Name |

2-hydroxynaphthalene-1-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7NO/c12-7-10-9-4-2-1-3-8(9)5-6-11(10)13/h1-6,13H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQEORPZFSMZRSP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC(=C2C#N)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90455727 | |

| Record name | 1-cyano-2-naphthol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90455727 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52805-47-7 | |

| Record name | 2-Hydroxy-1-naphthalenecarbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=52805-47-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-cyano-2-naphthol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90455727 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Pathways of 2 Hydroxy 1 Naphthonitrile

Dehydration of 2-Hydroxy-1-naphthaldehyde (B42665) Oxime

A common and direct route to 2-Hydroxy-1-naphthonitrile is the dehydration of 2-Hydroxy-1-naphthaldehyde oxime. This precursor is typically synthesized from 2-hydroxy-1-naphthaldehyde and hydroxylamine (B1172632) hydrochloride. mdpi.comrjpbcs.comresearchgate.net The subsequent dehydration of the oxime to the nitrile has been accomplished using various techniques.

A well-established method for the dehydration of 2-Hydroxy-1-naphthaldehyde oxime involves the use of acetic anhydride. mdpi.comrjpbcs.comresearchgate.net This reagent effectively removes a molecule of water from the oxime functional group, leading to the formation of the nitrile. rjpbcs.comresearchgate.net The reaction is often a part of a multi-step synthesis where the initial aldehyde is first converted to the oxime, which is then dehydrated to yield 2-hydroxy-1-naphthonitrile. rjpbcs.comresearchgate.net This nitrile is a key intermediate for the synthesis of other complex heterocyclic compounds like naphtho[2,1-b]furan (B1199300) derivatives. rjpbcs.comscispace.com

To enhance reaction efficiency, microwave-assisted methods have been developed for the synthesis of 2-Hydroxy-1-naphthonitrile from 2-hydroxy-1-naphthaldehyde. In one approach, an equimolar mixture of 2-hydroxy-1-naphthaldehyde and hydroxylamine hydrochloride in formic acid and sodium formate (B1220265) is irradiated with microwaves, yielding the desired nitrile in 75% yield. arkat-usa.org Another study reports a one-pot, solvent-free microwave-assisted conversion of aromatic aldehydes to nitriles using hydroxylamine hydrochloride and titanium dioxide, where aldehydes with electron-donating groups are readily converted to their corresponding nitriles. nih.gov Microwave irradiation has also been utilized in the synthesis of naphthalen-2(1H)-ones from 2-hydroxy-1-naphthaldehyde oxime, highlighting the versatility of this energy source in promoting related transformations. nih.gov

Table 1: Comparison of Dehydration Methods for 2-Hydroxy-1-naphthaldehyde Oxime

| Dehydration Method | Reagents/Conditions | Yield | Reference |

| Acetic Anhydride | Acetic Anhydride | Not specified | mdpi.comrjpbcs.comresearchgate.net |

| Microwave-Assisted | Hydroxylamine hydrochloride, formic acid, sodium formate, microwave irradiation | 75% | arkat-usa.org |

Barbier-Grignard Type Reactions

Barbier-Grignard type reactions, which involve the in-situ generation of an organometallic reagent, have been employed in transformations involving 2-Hydroxy-1-naphthonitrile. mdpi.com Specifically, the transformation of 2-hydroxy-1-naphthonitrile and 1-bromo-4-methoxybenzene into 1-(4-methoxyphenyl)naphtho[1,2-d]isoxazole was achieved through a Barbier-Grignard-type reaction mediated by triphenylphosphine (B44618) and magnesium. mdpi.com While this example illustrates a reaction of 2-Hydroxy-1-naphthonitrile rather than its direct synthesis, it highlights the utility of this class of reactions in its chemistry. The Barbier reaction is similar to the Grignard reaction but the organometallic species is generated in situ. wikipedia.org These reactions are often performed with metals like zinc, indium, or samarium and can sometimes be conducted in aqueous media, offering a greener alternative to traditional Grignard reactions. wikipedia.orgnih.gov

Nitrogen Extrusion Reactions from Azido (B1232118) Complexes

Nitrogen extrusion from azido complexes provides another pathway for the synthesis of nitriles. An azido complex, derived from 2-hydroxy-1-naphthaldehyde and trimethylsilyl (B98337) azide (B81097) (TMSN₃) in the presence of zirconium tetrachloride (ZrCl₄), undergoes a nitrogen extrusion reaction. mdpi.comresearchgate.netpreprints.org This reaction produces a mixture of naphtho[1,2-d]isoxazole and 2-hydroxy-1-naphthonitrile, with reported yields of 65% and 15%, respectively. mdpi.comresearchgate.netpreprints.org The reaction proceeds through an imine diazonium ion intermediate which can then eliminate a proton to form the nitrile product in good to excellent yields. researchgate.net This method demonstrates the utility of azido complexes and their subsequent nitrogen extrusion in accessing the naphthonitrile structure.

Table 2: Products from Nitrogen Extrusion of 2-Hydroxy-1-naphthaldehyde Azido Complex

| Product | Yield | Reference |

| Naphtho[1,2-d]isoxazole | 65% | mdpi.comresearchgate.netpreprints.org |

| 2-Hydroxy-1-naphthonitrile | 15% | mdpi.comresearchgate.netpreprints.org |

Electroreductive Coupling Approaches

Electroreductive coupling represents a modern electrochemical approach to form carbon-carbon bonds. The electroreductive coupling of 2-acylbenzoates with acrylonitrile (B1666552) in the presence of chlorotrimethylsilane (B32843) (TMSCl), followed by treatment with 1 M HCl, can yield 2-cyanonaphthalen-1-ols. researchgate.netnih.gov The product selectivity between the naphthalenol and a phthalide (B148349) derivative is dependent on the substitution pattern of the starting 2-acylbenzoate. nih.gov This electrochemical method offers a potential route to synthesize hydroxylated naphthonitriles, including 2-Hydroxy-1-naphthonitrile derivatives.

Emerging Synthetic Protocols

Research into the synthesis of 2-Hydroxy-1-naphthonitrile and its derivatives continues to evolve with the development of novel synthetic protocols. One such emerging area is the Lewis acid-mediated cyanation of phenols. researchgate.net For instance, SnCl₄-mediated cyanation has been explored for the synthesis of 2-hydroxy naphthonitriles. researchgate.net Another approach involves the ring-opening of naphtho[1,8-de] mdpi.comarkat-usa.orgoxazin-4-ol and its derivatives to yield various 2,8-dihydroxy-1-naphthonitriles. mdpi.comnih.gov These methods highlight the ongoing efforts to develop more efficient and versatile synthetic routes to this class of compounds.

Chemical Transformations and Derivatization Strategies

Reactions Involving the Nitrile Group

The nitrile group in 2-hydroxy-1-naphthonitrile is a key site for chemical modification, enabling its conversion into various other functional groups.

The reduction of the nitrile group offers a direct route to primary amines, which are themselves important synthetic intermediates. A common method for this transformation is the use of reducing agents like lithium aluminum hydride (LiAlH4). libretexts.org The reaction proceeds via nucleophilic attack of a hydride ion on the electrophilic carbon of the nitrile, ultimately yielding the corresponding amine after an aqueous workup. libretexts.org

Another approach involves the use of diisobutylaluminium hydride (DIBAL-H), which can reduce the nitrile to an aldehyde under controlled conditions. For instance, the nitrile group of 2-(benzyloxy)-8-methoxy-1-naphthonitrile has been successfully reduced to an aldehyde using DIBAL-H in toluene. preprints.orgpreprints.org This method provides a pathway to 1-naphthaldehyde (B104281) derivatives.

| Starting Material | Reagent(s) | Product | Yield | Reference |

| 2-(benzyloxy)-8-methoxy-1-naphthonitrile | DIBAL-H (1.2 M in toluene), dry THF, NH4Cl, 1 M HCl aq. | 2-(benzyloxy)-8-methoxy-1-naphthaldehyde | 55% | preprints.org |

| 2,8-dihydroxy-1-naphthonitrile | Calcium hypophosphite, base, nickel(II) acetate (B1210297) tetrahydrate | 2,8-dihydroxy-1-naphthaldehyde | 29% | preprints.org |

The nitrile group can participate in cycloaddition reactions, a powerful tool for constructing cyclic compounds. A notable example is the 1,3-dipolar cycloaddition of nitrile oxides generated in situ from the corresponding oxime. The oxime of a derivative of 2-hydroxy-1-naphthaldehyde (B42665) can be oxidized to a nitrile oxide, which then readily undergoes cycloaddition with various dipolarophiles to form isoxazoles and isoxazolines. preprints.orgpreprints.org

For example, (E)-2-hydroxy-8-methoxy-1-naphthaldehyde oxime, upon oxidation with phenyliodine(III) diacetate (PIDA), rearranges to 2-hydroxy-8-methoxy(naphthalen-1-yl)nitrile oxide. preprints.orgnih.gov This stable nitrile oxide can then react with dipolarophiles like dialkyl acetylenedicarboxylates to yield substituted isoxazoles. preprints.orgpreprints.org

Reactions Involving the Hydroxyl Group

The phenolic hydroxyl group of 2-hydroxy-1-naphthonitrile is amenable to a variety of reactions, including alkylation, acylation, and nucleophilic substitution, further expanding its synthetic utility.

The hydroxyl group can be readily alkylated or acylated to protect it or to introduce new functional groups. Benzylation, for instance, has been achieved using benzyl (B1604629) bromide in the presence of potassium carbonate and potassium iodide. nih.govmdpi.com This reaction, when applied to a related naphtho[1,8-de] Current time information in Bangalore, IN.mdpi.comoxazine precursor, surprisingly leads to the ring-opened 2-(benzyloxy)-8-hydroxy-1-naphthonitrile. preprints.orgpreprints.org Methylation of the hydroxyl group can be accomplished using reagents like methyl iodide with potassium carbonate. mdpi.com

| Starting Material | Reagent(s) | Product(s) | Yield(s) | Reference |

| Naphtho[1,8-de] Current time information in Bangalore, IN.mdpi.comoxazin-4-ol | Benzyl bromide, K2CO3, KI in acetone | 2-(Benzyloxy)-8-hydroxy-1-naphthonitrile and 2,8-dihydroxy-1-naphthonitrile | 61% and 12% | mdpi.com |

| 2,8-dihydroxy-1-naphthonitrile | MeI, K2CO3 in dry acetone | 2-Hydroxy-8-methoxy-1-naphthonitrile and 2,8-dimethoxy-1-naphthonitrile | 43% and Not specified | mdpi.com |

| 2-(benzyloxy)-8-hydroxy-1-naphthonitrile | MeI, K2CO3 in dry acetone | 2-(Benzyloxy)-8-methoxy-1-naphthonitrile | Excellent | preprints.orgpreprints.org |

While direct nucleophilic substitution on the aromatic ring at the position of the hydroxyl group is generally difficult, the hydroxyl group can facilitate reactions at adjacent positions. More commonly, the hydroxyl group is converted into a better leaving group to enable substitution reactions. However, specific examples of direct nucleophilic substitution involving the hydroxyl group of 2-hydroxy-1-naphthonitrile are not extensively documented in the provided context.

Formation of Fused Heterocyclic Systems Utilizing 2-Hydroxy-1-naphthonitrile as a Precursor

2-Hydroxy-1-naphthonitrile is a key starting material for the synthesis of various fused heterocyclic compounds, which are of significant interest due to their potential biological activities. sioc-journal.cn

One common strategy involves the Thorpe-Ziegler cyclization. For example, reaction of 2-hydroxy-1-naphthonitrile with chloroacetamide leads to 1-cyano-2-naphthoxyacetamide, which upon cyclization, furnishes 3-aminonaphtho[2,1-b]furan-2-carboxamide. researchgate.net This intermediate serves as a building block for the synthesis of more complex systems like naphtho[2,1-b]furo[3,2-d]pyrimidines. researchgate.net

Similarly, the reaction of 2-hydroxy-1-naphthonitrile with chloroacetone (B47974) in the presence of a base like potassium carbonate results in the formation of 1-(1-aminonaphtho[2,1-b]furan-2-yl)ethanone (B497386) through a Thrope-Ziegler cyclization. arkat-usa.org This aminonaphthofuran derivative can then be used to construct fused pyridinones. arkat-usa.orgresearchgate.net

Furthermore, 2-hydroxy-1-naphthonitrile reacts with ethyl chloroacetate (B1199739) in the presence of a weak base to yield ethyl 3-aminonaphtho[2,1-b]furan-2-carboxylate. rjpbcs.com This product can be further derivatized to synthesize naphtho[2,1-b]furo-m-oxazin-4-ones. rjpbcs.com

| Reactant(s) with 2-Hydroxy-1-naphthonitrile | Reaction Type | Fused Heterocyclic Product | Reference |

| Chloroacetamide | Condensation, Thorpe-Ziegler Cyclization | 3-Aminonaphtho[2,1-b]furan-2-carboxamide | researchgate.net |

| Chloroacetone | Thrope-Ziegler Cyclization | 1-(1-Aminonaphtho[2,1-b]furan-2-yl)ethanone | arkat-usa.org |

| Ethyl chloroacetate | Condensation, Cyclization | Ethyl 3-aminonaphtho[2,1-b]furan-2-carboxylate | rjpbcs.com |

Naphtho[2,1-b]furan (B1199300) Derivatives

Naphtho[2,1-b]furans are a significant class of compounds synthesized from 2-Hydroxy-1-naphthonitrile. These derivatives are formed through reactions that construct a furan (B31954) ring fused to the naphthalene (B1677914) backbone.

Thorpe-Ziegler Cyclization with α-Haloketones

A key method for synthesizing naphtho[2,1-b]furan derivatives from 2-Hydroxy-1-naphthonitrile is the Thorpe-Ziegler cyclization. wikipedia.org This reaction involves treating 2-Hydroxy-1-naphthonitrile with various α-haloketones in the presence of a base, such as potassium carbonate, in a suitable solvent like dry acetone. ijpsonline.com The reaction proceeds through initial O-alkylation of the hydroxyl group by the α-haloketone, followed by an intramolecular cyclization involving the cyano group and the activated methylene (B1212753) group of the ketone moiety. This process ultimately yields 2-acyl-3-aminonaphtho[2,1-b]furans. ijpsonline.comijpsonline.comresearchgate.net

The versatility of this method allows for the introduction of different acyl groups at the 2-position of the naphtho[2,1-b]furan ring by selecting the appropriate α-haloketone. For instance, the use of chloroacetone, phenacyl bromide, and its substituted derivatives leads to the formation of the corresponding 2-acetyl-, 2-benzoyl-, and substituted 2-benzoylnaphtho[2,1-b]furans. ijpsonline.com These resulting 2-acyl-3-aminonaphtho[2,1-b]furans serve as crucial intermediates for the synthesis of more complex heterocyclic systems. researchgate.netscispace.comresearchgate.net

Table 1: Synthesis of 2-Acyl-3-aminonaphtho[2,1-b]furans via Thorpe-Ziegler Cyclization

| Starting Material | Reagent (α-Haloketone) | Base/Solvent | Product | Reference |

|---|---|---|---|---|

| 2-Hydroxy-1-naphthonitrile | Chloroacetone | K₂CO₃/Dry Acetone | 2-Acetyl-3-aminonaphtho[2,1-b]furan | ijpsonline.com |

| 2-Hydroxy-1-naphthonitrile | Phenacyl bromide | K₂CO₃/Dry Acetone | 2-Benzoyl-3-aminonaphtho[2,1-b]furan | ijpsonline.com |

| 2-Hydroxy-1-naphthonitrile | 4-Chlorophenacyl bromide | K₂CO₃/Dry Acetone | 2-(4-Chlorobenzoyl)-3-aminonaphtho[2,1-b]furan | ijpsonline.com |

Condensation and Cyclization Reactions with Ethyl Chloroacetate

Another effective strategy for the synthesis of naphtho[2,1-b]furan derivatives involves the reaction of 2-Hydroxy-1-naphthonitrile with ethyl chloroacetate. This reaction, typically carried out in the presence of a weak base, proceeds through a condensation and subsequent Thorpe-Ziegler cyclization in a single step to yield ethyl 3-aminonaphtho[2,1-b]furan-2-carboxylate. jocpr.comjocpr.com This intermediate is highly valuable for the construction of various fused heterocyclic systems. For example, treatment with formamide (B127407) can convert it into 3,4-dihydro-4-oxo-naphtho[2,1-b]furo[3,2-d]pyrimidine. jocpr.comjocpr.com

Naphtho[2,1-b]furo-m-oxazin-4-one Systems

The synthesis of naphtho[2,1-b]furo-m-oxazin-4-one systems from 2-Hydroxy-1-naphthonitrile demonstrates a multi-step derivatization strategy. The initial step involves the formation of ethyl 3-aminonaphtho[2,1-b]furan-2-carboxylate through the reaction of 2-Hydroxy-1-naphthonitrile with ethyl chloroacetate in the presence of a weak base. researchgate.net This amino ester is then acylated using various acid chlorides or anhydrides. Subsequent hydrolysis of the resulting acyl derivatives yields the corresponding 3-acylaminonaphtho[2,1-b]furan-2-carboxylic acids. The final step is a cyclodehydration of these acids, typically using acetic anhydride, to furnish the desired 2-substituted-4H-naphtho[2,1-b]furo-m-oxazin-4-ones. researchgate.net

Naphtho[2,1-b]furo[3,2-d]pyrimidines and Related Heterocycles

The versatile intermediate, 3-aminonaphtho[2,1-b]furan-2-carboxamide, derived from 2-Hydroxy-1-naphthonitrile, serves as a key building block for the synthesis of naphtho[2,1-b]furo[3,2-d]pyrimidines. The synthesis begins with the condensation of 2-Hydroxy-1-naphthonitrile with chloroacetamide to form 1-cyano-2-naphthoxyacetamide. A subsequent Thorpe-Ziegler cyclization of this intermediate provides 3-aminonaphtho[2,1-b]furan-2-carboxamide in good yield. researchgate.net This compound can then be used to construct the pyrimidine (B1678525) ring.

For example, treatment of 3-aminonaphtho[2,1-b]furan-2-carboxamide with various reagents can lead to the formation of 2-substituted-4-oxo-naphtho[2,1-b]furo[3,2-d]pyrimidines. researchgate.net These can be further modified, for instance, by conversion to 2-substituted-4-chloronaphtho[2,1-b]furo[3,2-d]pyrimidines, which are susceptible to nucleophilic substitution, allowing for the introduction of a wide range of functional groups at the 4-position. researchgate.net

Similarly, ethyl 3-aminonaphtho[2,1-b]furan-2-carboxylate, obtained from 2-hydroxy-1-naphthonitrile and ethyl chloroacetate, can be cyclized with formamide to produce 3,4-dihydro-4-oxo-naphtho[2,1-b]furo[3,2-d]pyrimidine. jocpr.comjocpr.com This can then be converted to the 4-chloro derivative and reacted with various nucleophiles to generate a library of substituted naphtho[2,1-b]furo[3,2-d]pyrimidines. jocpr.comjocpr.com

Naphtho[2,1-b]furo[3,2-b]pyridine Derivatives

The synthesis of naphtho[2,1-b]furo[3,2-b]pyridine derivatives often utilizes 2-acyl-3-aminonaphtho[2,1-b]furans, which are directly accessible from 2-Hydroxy-1-naphthonitrile. scispace.comresearchgate.net The Friedländer annulation is a common method employed, which involves the reaction of these ortho-amino ketonic compounds with active methylene compounds. scispace.com This reaction can be carried out with or without a catalyst to yield the desired fused pyridine (B92270) ring system. scispace.com

For example, the reaction of 2-acyl-3-aminonaphtho[2,1-b]furans with diethyl malonate or ethyl cyanoacetate (B8463686) leads to the formation of the corresponding 3-carbethoxy- or 3-cyano-substituted naphtho[2,1-b]furo[3,2-b]pyridin-2-ones. scispace.com These products can be further modified, for instance, through hydrolysis and decarboxylation, to generate a variety of derivatives. scispace.com Another approach involves the synthesis of 2-aryl-2,3-dihydronaphtho[2,1-b]furo[3,2-b]pyridin-4(1H)-ones from 2-hydroxy-1-naphthonitrile. researchgate.net

Table 2: Synthesis of Naphtho[2,1-b]furo[3,2-b]pyridine Derivatives via Friedländer Annulation

| 2-Acyl-3-aminonaphtho[2,1-b]furan | Active Methylene Compound | Product | Reference |

|---|---|---|---|

| 2-Acetyl-3-aminonaphtho[2,1-b]furan | Diethyl malonate | 3-Carbethoxy-4-methyl-2-oxo-1,2-dihydronaphtho[2,1-b]furo[3,2-b]pyridine | scispace.com |

| 2-Benzoyl-3-aminonaphtho[2,1-b]furan | Diethyl malonate | 3-Carbethoxy-4-phenyl-2-oxo-1,2-dihydronaphtho[2,1-b]furo[3,2-b]pyridine | scispace.com |

| 2-Acetyl-3-aminonaphtho[2,1-b]furan | Ethyl cyanoacetate | 3-Cyano-4-methyl-2-oxo-1,2-dihydronaphtho[2,1-b]furo[3,2-b]pyridine | scispace.com |

Naphtho[1,2-d]isoxazole Derivatives

The transformation of 2-Hydroxy-1-naphthonitrile can also lead to the formation of naphtho[1,2-d]isoxazole derivatives. One reported method involves a Barbier-Grignard-type reaction mediated by triphenylphosphine (B44618) and magnesium. This reaction between 2-Hydroxy-1-naphthonitrile and 1-bromo-4-methoxybenzene results in the formation of 1-(4-methoxyphenyl)naphtho[1,2-d]isoxazole. mdpi.compreprints.org

Another route to this heterocyclic system starts from 2-hydroxy-1-naphthaldehyde oxime, which is readily prepared from 2-hydroxy-1-naphthaldehyde. The oxime can undergo oxidative cyclization to yield naphtho[1,2-d]isoxazole derivatives. For example, oxidation with lead(IV) acetate can produce naphtho[1,2-d]isoxazole 2-oxide, although this can be an unstable intermediate. researchgate.net

Advanced Spectroscopic and Analytical Characterization in Research

Mass Spectrometry

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a powerful analytical technique used to determine the molecular weight of a compound by ionizing it and measuring its mass-to-charge ratio (m/z). This method is particularly valuable for polar molecules like 2-Hydroxy-1-naphthonitrile, as it is a soft ionization technique that typically leaves the molecular ion intact.

In the analysis of 2-Hydroxy-1-naphthonitrile, the sample would be dissolved in a suitable solvent, such as methanol (B129727) or acetonitrile, and introduced into the ESI source. A high voltage is applied to the capillary tip, causing the solution to form a fine spray of charged droplets. As the solvent evaporates, the analyte molecules are desolvated and become gas-phase ions.

Due to the presence of the acidic phenolic hydroxyl group, 2-Hydroxy-1-naphthonitrile is expected to be readily analyzed in the negative ion mode. In this mode, the molecule loses a proton (H⁺) to form a deprotonated molecular ion, [M-H]⁻. The mass spectrometer then separates these ions based on their m/z ratio. For 2-Hydroxy-1-naphthonitrile (with a chemical formula of C₁₁H₇NO), the expected m/z value for the [M-H]⁻ ion would be approximately 168.05. High-resolution mass spectrometry would provide a highly accurate mass measurement, allowing for the confirmation of the elemental formula.

Table 1: Expected ESI-MS Data for 2-Hydroxy-1-naphthonitrile

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₁H₇NO |

| Ionization Mode | Negative Ion Mode |

| Expected Ion | [M-H]⁻ |

| Theoretical Monoisotopic Mass (M) | 169.0528 g/mol |

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental analytical procedure used to determine the mass percentages of the constituent elements within a compound. For a newly synthesized or purified sample of 2-Hydroxy-1-naphthonitrile, this technique serves as a crucial verification step to confirm its elemental composition and purity. The method involves combusting a small, precisely weighed amount of the compound under controlled conditions. The resulting combustion products (such as CO₂, H₂O, and N₂) are collected and measured, allowing for the calculation of the percentage of carbon, hydrogen, and nitrogen. The percentage of oxygen is typically determined by difference.

The experimentally determined percentages are then compared against the theoretical values calculated from the compound's chemical formula, C₁₁H₇NO. A close correlation between the found and calculated values, generally within a margin of ±0.4%, provides strong evidence for the compound's identity and purity.

Table 2: Elemental Composition of 2-Hydroxy-1-naphthonitrile (C₁₁H₇NO)

| Element | Theoretical Mass % |

|---|---|

| Carbon (C) | 78.09% |

| Hydrogen (H) | 4.17% |

| Nitrogen (N) | 8.28% |

X-ray Crystallography for Solid-State Structural Elucidation

The process requires growing a single, high-quality crystal of the compound. This crystal is then mounted in a diffractometer and irradiated with a beam of X-rays. The X-rays are diffracted by the electrons in the crystal, producing a unique diffraction pattern of spots. nih.gov By analyzing the positions and intensities of these spots, a three-dimensional map of the electron density within the crystal's unit cell can be calculated. This map is then used to build an atomic model of the molecule. nih.gov

For 2-Hydroxy-1-naphthonitrile, an X-ray crystallographic analysis would unambiguously confirm its molecular structure. It would reveal the planarity of the naphthalene (B1677914) ring system and provide precise measurements of the C-C, C-O, C-N, C-H, and O-H bond lengths and the angles between them. Furthermore, the analysis would elucidate the intermolecular interactions, such as hydrogen bonding involving the hydroxyl and nitrile groups, that dictate how the molecules pack together in the solid state.

Table 3: Crystallographic Parameters Determined by X-ray Analysis

| Parameter | Description |

|---|---|

| Crystal System | The crystal class (e.g., monoclinic, orthorhombic). |

| Space Group | The symmetry group of the crystal structure. |

| Unit Cell Dimensions | The lengths of the cell axes (a, b, c) and the angles between them (α, β, γ). |

| Z Value | The number of molecules per unit cell. |

| Bond Lengths | The precise distances between bonded atoms (in Ångströms). |

| Bond Angles | The angles formed by three connected atoms (in degrees). |

Theoretical and Computational Chemistry Studies

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

While dedicated DFT analyses for 2-Hydroxy-1-naphthonitrile are not extensively documented, semiempirical computational methods have been employed to explore its electronic properties. A notable study utilized the Austin Model 1 (AM1) method to investigate the ground and excited states of 1-cyano-2-naphthol and its corresponding naphtholate anion to understand the electronic determinants of its acidity. researchgate.net

The calculations focused on the Mulliken electron density, a method for estimating partial atomic charges. Following photoexcitation, the electron density on the hydroxyl oxygen atom was found to decrease slightly for the acidic form and more significantly for the anionic (naphtholate) form. researchgate.net This calculated shift in electron distribution is consistent with the observed increase in acidity upon excitation (photoacidity).

A key finding from these computational models is the correlation between the electronic charge distribution on the distal ring (the ring not containing the hydroxyl group) of the naphtholate anion and the experimental acidity order in both the ground state (S₀) and the first excited singlet state (S₁). researchgate.net This suggests that the arrangement of electrons across the entire naphthalene (B1677914) system plays a crucial role in determining the molecule's proton-donating ability.

| Form | Electronic State | Key Finding |

|---|---|---|

| Acid (ROH) | Excited State (S₁) | Slight decrease in Mulliken electron density on the oxygen atom. |

| Anion (RO⁻) | Excited State (S₁) | Conspicuous decrease in Mulliken electron density on the oxygen atom. |

Computational Investigations of Reaction Mechanisms and Selectivity

A thorough review of the scientific literature indicates a lack of specific computational studies focused on the reaction mechanisms and selectivity of 2-Hydroxy-1-naphthonitrile. While the compound is used as a precursor in the synthesis of various heterocyclic compounds, such as naphthofurans, existing computational work has concentrated on the properties of the resulting products rather than the mechanistic pathways involving the initial nitrile. acs.org DFT calculations, for instance, have been used to analyze the thermodynamic stability and reactivity of naphthofuran derivatives formed from 1-cyano-2-naphthol, but not the mechanism of the formation itself. acs.org Therefore, detailed theoretical elucidation of its reaction coordinates, transition states, and factors governing regioselectivity or stereoselectivity remains an area for future research.

Prediction of Spectroscopic Parameters and Molecular Properties

The reported experimental chemical shifts provide a clear picture of the electronic environment of each nucleus within the molecule. These values can be compared against parameters calculated using quantum chemical methods to assess the performance of different computational levels of theory and basis sets.

| Spectrum | Peak (δ, ppm) | Assignment |

|---|---|---|

| ¹³C NMR | 95.2 | Aromatic Carbons & Nitrile Carbon |

| 115.6 | ||

| 117.3 | ||

| 124.0 | ||

| 125.2 | ||

| 128.1 | ||

| 128.6 | ||

| 129.2 | ||

| 132.9 | ||

| 135.3 | ||

| 151.4 | ||

| ¹H NMR | 7.12 (d, J = 9.2 Hz) | Aromatic Protons |

| 7.40 (t, J = 8.0 Hz) | ||

| 7.76 (d, J = 8.0 Hz) | ||

| 7.89 (d, J = 8.8 Hz) | ||

| 7.97 (d, J = 8.4 Hz) |

Investigations into Biological Activity and Mechanistic Insights Non Clinical Focus

Antimicrobial Activity Studies

Investigations into the antimicrobial potential of naphthalene (B1677914) derivatives are prevalent in scientific literature; however, specific studies focusing solely on the antibacterial and antifungal efficacy of 2-Hydroxy-1-naphthonitrile are not extensively documented. Research in this area tends to concentrate on broader classes of naphthoquinones, naphthols, and other complex naphthalene-containing structures rather than this specific nitrile compound.

Antibacterial Efficacy

Antifungal Efficacy

Similarly, specific research detailing the antifungal activity of 2-Hydroxy-1-naphthonitrile against common fungal pathogens is limited. The broader family of naphthoquinones has been a subject of interest for antifungal research, with some derivatives showing promising results. However, data directly pertaining to the antifungal spectrum and potency of 2-Hydroxy-1-naphthonitrile remains to be established through dedicated in vitro screening.

Structure-Activity Relationship (SAR) Analysis in Antimicrobial Contexts

Due to the absence of primary data on the antimicrobial activity of 2-Hydroxy-1-naphthonitrile and its closely related analogues, a specific Structure-Activity Relationship (SAR) analysis cannot be constructed. SAR studies for other classes of naphthalene derivatives have suggested that the nature and position of substituent groups on the naphthalene ring system significantly influence their antimicrobial potency. For instance, the presence of hydroxyl and alkyl chains on other naphthoquinone scaffolds has been shown to modulate activity, but these findings cannot be directly extrapolated to 2-Hydroxy-1-naphthonitrile without specific experimental validation.

Anti-inflammatory Activity Assessments (Pre-clinical/In Vitro)

Pre-clinical or in vitro assessments of the anti-inflammatory activity of 2-Hydroxy-1-naphthonitrile are not found in the reviewed scientific literature. Common in vitro models for evaluating anti-inflammatory potential include assays for the inhibition of cyclooxygenase (COX) or lipoxygenase (LOX) enzymes, reduction of nitric oxide (NO) production in stimulated macrophages, and inhibition of pro-inflammatory cytokine production (e.g., TNF-α, IL-6). There are currently no available reports of 2-Hydroxy-1-naphthonitrile being evaluated through these or other relevant assays.

Diuretic Activity Evaluation (Pre-clinical/In Vitro)

No scientific studies concerning the evaluation of 2-Hydroxy-1-naphthonitrile for potential diuretic activity were identified. Research into novel diuretics is an active field, but this particular compound has not been highlighted as a subject of investigation in pre-clinical or in vitro models of diuretic action.

Proposed Molecular Mechanisms of Biological Action

Extensive literature searches did not yield any specific studies detailing the proposed molecular mechanisms of biological action for 2-Hydroxy-1-naphthonitrile. The following subsections reflect the lack of available data for the specified mechanisms.

Enzyme Modulation via Intermolecular Interactions

No research data was found detailing the modulation of enzyme activity by 2-Hydroxy-1-naphthonitrile through intermolecular interactions.

Modulation of Receptor Activity

There is no available scientific literature or research data on the modulation of receptor activity by 2-Hydroxy-1-naphthonitrile.

Applications in Advanced Materials and Sensor Development Research

Utilization as a Building Block for Functional Molecules

While specific documented syntheses utilizing 2-Hydroxy-1-naphthonitrile are not extensively detailed in the reviewed literature, the reactivity of the closely related compound, 2-hydroxy-1-naphthaldehyde (B42665), provides significant insight into its potential as a versatile building block. The 2-hydroxy-naphthalene core is a key synthon for a wide array of heterocyclic compounds. researchgate.net

The aldehyde functional group in 2-hydroxy-1-naphthaldehyde readily undergoes condensation reactions with primary amines to form Schiff bases. nih.govrsc.org This reaction is a cornerstone for creating complex functional molecules. For instance, primary amine functionalized drugs have been modified through condensation with 2-hydroxy-1-naphthaldehyde to produce new organic zwitterionic compounds. nih.gov These reactions highlight the utility of the 2-hydroxy-naphthaldehyde unit as a versatile fluorophore for the detection of various anions, cations, and neutral molecules. nih.gov Similarly, tetradentate Schiff base ligands can be synthesized through the reaction of diamines with 2-hydroxy-1-naphthaldehyde, which can then be used to form metal complexes. rsc.org

Given that both the hydroxyl (-OH) and nitrile (-CN) groups are reactive, 2-Hydroxy-1-naphthonitrile is also a promising precursor for a variety of organic molecules. The nitrile group can undergo various transformations, and the hydroxyl group offers a site for derivatization, similar to its aldehyde analogue. The broader class of naphthonitriles are recognized as important building blocks in the synthesis of dyes, pharmaceuticals, and agrochemicals due to their high reactivity. guidechem.com

Development of Fluorescent Chemosensors (from related naphthol scaffolds)

The naphthol scaffold is a fundamental component in the design of fluorescent chemosensors due to its excellent photophysical properties. researchgate.net These sensors are designed to detect a wide range of analytes with high selectivity and sensitivity. Naphthol-based Schiff base fluorescent sensors have been successfully synthesized and studied for their ability to recognize specific metal ions. nih.gov The fluorescence of these sensors can be significantly enhanced upon binding with a target ion, providing a clear "turn-on" signal. researchgate.net

The functionality of fluorescent chemosensors is governed by several photophysical mechanisms that are triggered by the interaction between the sensor molecule and the analyte. These mechanisms modulate the fluorescence output, leading to either an enhancement ("turn-on") or quenching ("turn-off") of the signal.

Intramolecular Charge Transfer (ICT): In ICT-based sensors, the binding of an analyte alters the electron-donating or electron-accepting nature of the receptor part of the molecule, leading to a change in the charge distribution of the excited state and a corresponding shift in the emission spectrum.

Excited-State Intramolecular Proton Transfer (ESIPT): ESIPT is a process where a proton is transferred within the molecule in its excited state. nih.gov This leads to a large Stokes shift and dual emission, which is highly sensitive to the molecular environment. allfordrugs.com The binding of an analyte can disrupt the intramolecular hydrogen bond, inhibiting the ESIPT process and altering the fluorescence emission, which allows for ratiometric sensing. nih.govallfordrugs.com

Chelation-Enhanced Fluorescence (CHEF): In the CHEF mechanism, a weakly fluorescent sensor molecule becomes highly fluorescent upon chelation with a metal ion. This enhancement is often due to the increased rigidity of the molecule upon complexation, which reduces non-radiative decay pathways. Coordination of the metal ion can also inhibit processes like C=N isomerization in Schiff bases, leading to a significant fluorescence increase.

Chelation-Enhanced Quenching (CHEQ): Conversely to CHEF, CHEQ occurs when the binding of an analyte, typically a paramagnetic metal ion, to the sensor leads to the quenching of fluorescence. This can happen through mechanisms like energy or electron transfer from the excited fluorophore to the metal ion.

Photoinduced Electron Transfer (PET): PET is a common mechanism for "turn-on" sensors. In the absence of an analyte, the fluorescence is quenched due to electron transfer from a donor part of the molecule (the receptor) to the excited fluorophore. nih.gov When the analyte binds to the receptor, it changes its redox potential, which suppresses the PET process and restores fluorescence. researchgate.netnih.gov

Aggregation-Induced Emission (AIE): AIE is a phenomenon where non-emissive or weakly emissive molecules become highly luminescent upon aggregation. In solution, these molecules can dissipate energy through intramolecular rotations or vibrations. In the aggregated state, these motions are restricted, blocking non-radiative decay channels and opening up the radiative pathway, thus "turning on" the fluorescence.

Table 1: Key Fluorescence Sensing Mechanisms

| Mechanism | Description | Typical Outcome |

|---|---|---|

| ICT | Analyte binding alters intramolecular charge transfer characteristics. | Spectral Shift |

| ESIPT | Analyte interaction disrupts intramolecular proton transfer in the excited state. | Ratiometric Change / Quenching |

| CHEF | Chelation with an analyte enhances fluorescence by increasing molecular rigidity. | Fluorescence Turn-On |

| CHEQ | Chelation with an analyte quenches fluorescence, often via paramagnetic effects. | Fluorescence Turn-Off |

| PET | Analyte binding to the receptor inhibits electron transfer to the fluorophore. | Fluorescence Turn-On |

| AIE | Aggregation of molecules restricts intramolecular motion, enhancing emission. | Fluorescence Turn-On in Aggregates |

Detection of Diverse Analytes (e.g., cations, anions, toxic species)

Naphthol-based fluorescent sensors have demonstrated remarkable versatility in detecting a wide variety of chemical species that are important in biological and environmental systems.

Cations: A significant area of research has focused on the detection of metal cations.

Al³⁺: Naphthol Schiff base-type sensors have been developed that show high selectivity for Al³⁺ ions, with one example exhibiting a 140-fold fluorescence enhancement upon binding. Another naphthalene-based receptor was synthesized for detecting intracellular Al³⁺, showing high selectivity over many other common metal ions with a detection limit as low as 1.0 x 10⁻⁷ M.

Zn²⁺: A simple sensor derived from naphthol was shown to selectively detect Zn²⁺ ions through a combination of CHEF and C=N isomerization inhibition. Another naphthalene-based probe also demonstrated a significant fluorescence enhancement for Zn²⁺ detection via the CHEF mechanism.

Ga³⁺: A chemosensor utilizing a naphthol base was designed for the "turn-on" fluorescent detection of Ga³⁺, with a detection limit of 0.26 μM.

Other Cations: Naphthol-based sensors have also been developed for the detection of other cations, including Cr³⁺ and Fe³⁺, where fluorescence enhancement occurs through the CHEF effect despite the paramagnetic nature of these ions.

Anions: The detection of anions is also a critical application.

Phosphate (B84403) (PO₄³⁻): A 2-naphthol (B1666908) scaffold has been utilized to create a selective colorimetric and fluorescent "turn-on" sensor for the phosphate anion.

Toxic Species: Naphthol-based platforms can be adapted to detect toxic species. For example, sensors have been developed for hypochlorite (B82951) (ClO⁻), a reactive oxygen species, demonstrating a "turn-off" response upon detection.

Table 2: Examples of Analytes Detected by Naphthol-Based Fluorescent Sensors

| Analyte | Sensor Type | Mechanism | Result | Detection Limit |

|---|---|---|---|---|

| Al³⁺ | Naphthol Schiff Base | C=N Isomerization Inhibition | >140-fold fluorescence increase | 0.05 μM |

| Al³⁺ | Naphthalene-based Diamine | CHEF | Fluorescence Turn-On | 0.1 μM |

| Zn²⁺ | Naphthol-based Receptor | CHEF, C=N Isomerization | Fluorescence Turn-On | Not Specified |

| Ga³⁺ | Naphthol-based Chemosensor | CHEF | Fluorescence Turn-On | 0.26 μM |

| PO₄³⁻ | 2-Naphthol Scaffold | Not Specified | Fluorescence Turn-On | Not Specified |

| ClO⁻ | Acridine-based (related scaffold) | Quenching | Fluorescence Turn-Off | 7.65 μM |

Organic Optoelectronic Material Precursors (for related isomers)

Isomers of 2-Hydroxy-1-naphthonitrile serve as important precursors in the field of organic optoelectronics, which involves the use of organic materials in devices that interact with light and electricity. nih.gov These materials are central to technologies like organic light-emitting diodes (OLEDs) and organic semiconductors.

One such isomer, 6-Hydroxy-2-naphthonitrile , is explicitly identified as a valuable intermediate in materials science. researchgate.net It is suitable as a precursor for creating fluorescent dyes and liquid crystal materials. researchgate.net Its utility also extends to the design of organic semiconductors, leveraging the conjugated naphthalene (B1677914) core. researchgate.net

Another isomer, 7-Hydroxy-1-naphthonitrile , has been used as a reagent for preparing triazine derivatives that function as organic photoelectric materials specifically for OLED devices. The tunability of the optical and electronic properties of these organic materials is a key advantage, allowing for their modification to suit specific applications. nih.gov The conjugated structure of the naphthalene system is fundamental to these properties, enabling the absorption and emission of light, which is critical for optoelectronic devices. nih.gov

Future Research Directions and Unexplored Avenues

Development of Novel and Sustainable Synthetic Methodologies

The synthesis of aryl nitriles has been a long-standing area of chemical research. However, the drive towards "green chemistry" necessitates the development of new methods that are not only efficient but also environmentally benign nih.govnih.gov. Future research into the synthesis of 2-Hydroxy-1-naphthonitrile should prioritize these principles.

Key areas for development include:

Catalytic C-H Cyanation: Direct cyanation of C-H bonds is a highly atom-economical approach. Future efforts could focus on adapting modern catalytic systems, such as those using palladium, nickel, or copper, to achieve the regioselective cyanation of 2-naphthol (B1666908). researchgate.netrsc.org The development of directing group strategies, where a removable group guides the cyanation to the C1 position, could offer precise control over the reaction. rsc.org

Photoredox Catalysis: Visible-light-mediated photoredox catalysis has emerged as a powerful tool for organic synthesis under mild conditions. nih.gov Research into a photoredox-catalyzed pathway for the cyanation of 2-naphthol could provide a sustainable alternative to traditional methods that often require harsh reagents or high temperatures.

Alternative Cyanide Sources: Traditional cyanation often involves highly toxic reagents like KCN or HCN. A significant future direction is the exploration of less toxic and safer cyanide sources. organic-chemistry.org Reagents such as N-cyano-N-phenyl-p-toluenesulfonamide (NCTS) or the use of CO2/NH3 systems are being investigated for other aromatic systems and could be adapted for 2-Hydroxy-1-naphthonitrile synthesis. nih.govresearchgate.net

Flow Chemistry and Mechanochemistry: Continuous flow synthesis offers advantages in safety, scalability, and reaction control, particularly for reactions involving hazardous materials. Mechanochemistry, or solvent-free synthesis, aligns perfectly with the goals of green chemistry by reducing solvent waste. nih.gov Investigating these technologies for the production of 2-Hydroxy-1-naphthonitrile could lead to more sustainable and industrially viable manufacturing processes.

| Methodology | Potential Advantage | Relevant Research Area |

| Catalytic C-H Cyanation | High atom economy, reduced waste | Transition metal catalysis, directing group strategies rsc.org |

| Photoredox Catalysis | Mild reaction conditions, use of visible light | Organic photochemistry, radical chemistry nih.gov |

| Alternative Cyanide Sources | Increased safety, reduced toxicity | Green chemistry, reagent development organic-chemistry.orgnih.gov |

| Flow Chemistry | Enhanced safety and scalability | Process chemistry, chemical engineering |

Deeper Mechanistic Elucidation of Complex Reaction Pathways

A thorough understanding of reaction mechanisms is crucial for optimizing existing synthetic routes and designing new ones. For 2-Hydroxy-1-naphthonitrile, this involves dissecting the pathways of its formation and its subsequent reactions.

Future research should employ a combination of experimental and computational techniques:

Kinetic Studies: Detailed kinetic analysis of catalytic cyanation reactions can reveal the rate-determining steps and the influence of various reaction parameters (catalyst loading, temperature, substrate concentration).

Spectroscopic Interrogation: In-situ spectroscopic techniques, such as FT-IR and NMR, can be used to identify and characterize reaction intermediates, providing direct evidence for proposed mechanistic pathways.

Computational Modeling: Density Functional Theory (DFT) and other computational methods are invaluable for mapping potential energy surfaces, calculating transition state energies, and visualizing reaction pathways. rsc.orgresearchgate.net Such studies can provide insights that are difficult to obtain experimentally, for instance, by exploring the tautomeric equilibrium between the enol and keto forms of the molecule, which can significantly influence its reactivity. researchgate.net Computational investigations into the role of substituents on the electronic structure and reactivity of the naphthalene (B1677914) core can guide the design of future experiments. researchgate.net

A deeper understanding of whether reactions proceed via radical pathways, concerted mechanisms, or involve distinct intermediates will enable chemists to better control selectivity and improve yields. scielo.brresearchgate.net

Rational Design of Derivatives with Precisely Tailored Biological Activities

The naphthalene scaffold is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous approved drugs. nih.gov Derivatives have shown a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. nih.govijpsjournal.com The 2-Hydroxy-1-naphthonitrile molecule, with its modifiable hydroxyl and nitrile groups, is an excellent starting point for the rational design of new therapeutic agents. nih.govmdpi.com

Future research in this area should focus on:

Pharmacophore Modeling: This computational approach identifies the essential three-dimensional arrangement of functional groups (the pharmacophore) required for biological activity. researchgate.net By creating pharmacophore models based on known active compounds, researchers can screen virtual libraries for new 2-Hydroxy-1-naphthonitrile derivatives that fit the model and are likely to be active. unina.ittbzmed.ac.irfrontiersin.orgpharmacophorejournal.com

Structure-Activity Relationship (SAR) Studies: Systematic modification of the 2-Hydroxy-1-naphthonitrile structure and subsequent biological testing can build a detailed SAR. For example, converting the nitrile group to amides, tetrazoles, or other bioisosteres, or modifying the hydroxyl group via etherification or esterification, can systematically probe the structural requirements for a desired biological effect. Research has already shown that modifications to related 2-hydroxy-1,4-naphthoquinones can significantly impact antimalarial activity. nih.gov

Target-Based Drug Design: If a specific biological target (e.g., an enzyme or receptor) is known, structure-based design can be employed. This involves using the 3D structure of the target to design derivatives of 2-Hydroxy-1-naphthonitrile that bind with high affinity and selectivity. The compound could serve as a scaffold to which various functional groups are appended to optimize interactions with the target's binding site.

| Design Approach | Methodology | Goal |

| Pharmacophore Modeling | Ligand-based computational design | Identify novel active chemotypes from virtual libraries researchgate.net |

| SAR Studies | Systematic synthetic modification and biological testing | Understand how structural changes affect biological activity |

| Target-Based Design | Structure-based computational design (e.g., docking) | Design potent and selective inhibitors for a known biological target |

Exploration of Emerging Applications in Nanoscience and Supramolecular Chemistry

The unique electronic and structural features of 2-Hydroxy-1-naphthonitrile make it an attractive building block for advanced materials. The closely related compound, 2-hydroxy-1-naphthaldehyde (B42665), is widely used to create Schiff bases that serve as powerful chemosensors and functional materials, highlighting the potential of this molecular framework. ejournal.bynih.govresearchgate.net

Unexplored avenues in this domain include:

Supramolecular Self-Assembly: The planar naphthalene ring is prone to π-π stacking, while the hydroxyl and nitrile groups can participate in hydrogen bonding. This combination of non-covalent interactions could be harnessed to direct the self-assembly of 2-Hydroxy-1-naphthonitrile derivatives into well-defined nanostructures like nanofibers, nanotubes, or gels. rsc.orgnih.govnih.govwipo.int The properties of these materials could be tuned by chemical modification of the parent molecule.

Molecular Switches: The incorporation of the 2-Hydroxy-1-naphthonitrile moiety into larger molecular systems could lead to the development of molecular switches. researchgate.net The electronic properties of the system could be reversibly altered by external stimuli such as light, pH, or the binding of a guest molecule, leading to changes in fluorescence or color. nih.govnih.gov Such systems have potential applications in data storage and smart materials.

Sensors and Chemosensors: Schiff bases derived from 2-hydroxy-1-naphthaldehyde are excellent fluorescent sensors for metal ions like Al³⁺ and Zn²⁺. ejournal.bynih.gov Future work could involve creating analogous sensors from 2-Hydroxy-1-naphthonitrile, where the nitrile group could modulate the electronic properties and binding selectivity. The development of colorimetric and spectroscopic sensors for environmentally or biologically important analytes remains a promising research direction. researchgate.net

Metal-Organic Frameworks (MOFs): The nitrile and hydroxyl groups are potential coordination sites for metal ions. Derivatives of 2-Hydroxy-1-naphthonitrile could be designed as organic linkers for the construction of novel MOFs. These porous materials could have applications in gas storage, catalysis, and separation.

Q & A

Basic Research Questions

Q. What are the recommended analytical techniques for characterizing 2-Hydroxy-1-naphthonitrile, and how do they address structural and purity concerns?

- Methodological Answer : Use a combination of HPLC (for purity assessment), NMR spectroscopy (to confirm the nitrile and hydroxyl functional groups), and mass spectrometry (for molecular weight validation). Cross-reference with FT-IR to verify functional group vibrations (e.g., C≡N stretch at ~2200 cm⁻¹). Calibrate instruments using certified reference standards to minimize systematic errors .

Q. What safety protocols are critical when handling 2-Hydroxy-1-naphthonitrile in laboratory settings?

- Methodological Answer : Follow OECD GLP guidelines :

- PPE : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles to prevent dermal/ocular exposure .

- Ventilation : Use fume hoods for synthesis or purification steps to avoid inhalation risks.

- Spill Management : Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .

Q. How can researchers design toxicity screening experiments for 2-Hydroxy-1-naphthonitrile using in vitro models?

- Methodological Answer :

- Cell Lines : Use HepG2 (liver) and BEAS-2B (lung) cell lines to assess organ-specific cytotoxicity.

- Exposure Routes : Simulate inhalation (via aerosolization) and dermal absorption (using 3D skin models).

- Endpoints : Measure IC₅₀, ROS production, and mitochondrial membrane potential. Include positive controls (e.g., naphthalene derivatives) for comparative analysis .

Advanced Research Questions

Q. What strategies resolve contradictions in reported toxicity data for 2-Hydroxy-1-naphthonitrile across studies?

- Methodological Answer : Apply systematic evidence evaluation frameworks :

-

Risk of Bias Assessment : Use tools like SYRCLE’s RoB tool for animal studies to evaluate blinding, randomization, and confounding factors.

-

Data Harmonization : Normalize dose metrics (e.g., mg/kg vs. ppm) and adjust for interspecies differences using allometric scaling.

-

Meta-Analysis : Pool data from studies meeting Inclusion Criteria (Table 1) to identify trends .

Table 1. Inclusion Criteria for Toxicity Studies

Q. How can mechanistic studies elucidate the metabolic pathways of 2-Hydroxy-1-naphthonitrile in mammalian systems?

- Methodological Answer :

- Isotope Labeling : Synthesize ¹⁴C-labeled 2-Hydroxy-1-naphthonitrile to track metabolites via LC-MS/MS.

- Enzyme Inhibition Assays : Incubate with CYP450 isoforms (e.g., CYP2E1, CYP1A2) to identify primary metabolizing enzymes.

- Computational Modeling : Use QSAR models to predict reactive intermediates (e.g., epoxides) for further validation .

Q. What experimental designs are optimal for assessing environmental persistence of 2-Hydroxy-1-naphthonitrile?

- Methodological Answer :

- OECD 307 Guideline : Conduct soil biodegradation tests under aerobic conditions (20°C, 60% WHC) for 60–100 days.

- Analytical Monitoring : Quantify parent compound and degradation products via GC-MS at intervals.

- Ecotoxicity : Pair with Daphnia magna acute toxicity assays to correlate persistence with ecological risk .

Data Synthesis and Knowledge Gaps

Q. How to prioritize research gaps in the toxicokinetics of 2-Hydroxy-1-naphthonitrile?

- Methodological Answer :

- Evidence Mapping : Use databases like TOXCENTER and NIH RePORTER to identify understudied endpoints (e.g., transplacental transfer).

- High-Throughput Screening : Leverage Tox21 data to predict endocrine disruption potential.

- Collaborative Studies : Partner with agencies (e.g., ATSDR) for multi-institutional validation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.